molecular formula C27H34N4S2 B2530460 1-(1-(4-Benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-phenethylthiourea CAS No. 863017-74-7

1-(1-(4-Benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-phenethylthiourea

Cat. No.: B2530460
CAS No.: 863017-74-7
M. Wt: 478.72
InChI Key: ANWUINNDMYCNDD-UHFFFAOYSA-N
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Description

This compound features a benzylpiperazine core substituted at the 1-position with a propan-2-yl group bearing a thiophen-2-yl moiety. The thiourea functional group is linked to a phenethyl chain, forming a 3-phenethylthiourea unit. Its molecular formula is C₂₅H₃₁N₅S₂, with a molecular weight of 481.7 g/mol.

Properties

IUPAC Name

1-[1-(4-benzylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-3-(2-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N4S2/c1-22(29-27(32)28-15-14-23-9-4-2-5-10-23)26(25-13-8-20-33-25)31-18-16-30(17-19-31)21-24-11-6-3-7-12-24/h2-13,20,22,26H,14-19,21H2,1H3,(H2,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWUINNDMYCNDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCN(CC2)CC3=CC=CC=C3)NC(=S)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-(4-Benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-phenethylthiourea is a complex organic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring, a thiophene moiety, and a thiourea group, which contribute to its diverse interactions with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C20H26N2OSC_{20}H_{26}N_2OS. Its structure includes:

  • Piperazine Ring : Known for its role in modulating neurotransmitter systems.
  • Thiophene Group : Contributes to the compound's lipophilicity and biological activity.
  • Thiourea Moiety : Often associated with various biological activities, including antimicrobial and antifungal properties.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies, highlighting its potential in several areas:

1. Neuropharmacological Effects

Preliminary studies suggest that this compound may interact with neurotransmitter receptors, particularly serotonin and dopamine receptors. The presence of the piperazine ring indicates potential psychoactive effects, making it a candidate for treating mood disorders and anxiety.

2. Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains and fungi. The thiourea group is particularly noted for its role in enhancing antimicrobial activity.

3. Anti-tubercular Properties

Some studies have suggested that this compound may possess anti-tubercular properties. The ability to modulate immune responses and target specific pathogens positions it as a potential candidate for tuberculosis treatment.

Case Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Investigated piperazine derivatives against HIV and found moderate antiviral activity in compounds structurally similar to thiourea derivatives.
Explored fungicidal activities of thiophene derivatives, indicating that structural modifications can enhance antifungal efficacy.
Highlighted the interaction of benzamide derivatives with neurotransmitter receptors, suggesting potential psychoactive properties.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Receptor Modulation : Interaction with serotonin and dopamine receptors could lead to altered signaling pathways involved in mood regulation.
  • Inhibition of Pathogen Growth : The thiourea moiety may interfere with critical biochemical pathways in bacteria and fungi, leading to reduced viability.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Piperazine Substituent Thiourea/Other Group Molecular Weight (g/mol) Notable Features
Target Compound 4-Benzyl 3-Phenethylthiourea 481.7 High lipophilicity; potential CNS activity
1-(1-(4-(2-Fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea 4-(2-Fluorophenyl) 3-Phenylthiourea 454.6 Fluorine enhances electronegativity; reduced steric bulk
RTB70: 1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-ylthio)propan-1-one 4-(Pyridinyl) Thioether (not thiourea) 457.8 Trifluoromethyl group improves metabolic stability; thioether linkage

Key Observations :

  • Thiourea vs. Thioether : The thiourea group in the target compound and ’s analogue enables hydrogen bonding, unlike RTB70’s thioether, which may limit polar interactions .

Thiourea-Containing Analogues

Compounds like 1-(substituted-2-hydroxyphenyl)-3-(4-nitrophenyl)thioureas () share the thiourea motif but lack the piperazine-thiophene scaffold. These derivatives exhibit anti-inflammatory activity, suggesting the thiourea group’s role in modulating enzyme targets (e.g., cyclooxygenase) via hydrogen bonding . However, the target compound’s piperazine-thiophene architecture may redirect its pharmacological profile toward neurological or metabolic disorders.

Pharmacological Implications

  • CNS Targeting: Piperazine derivatives are known for serotonin/dopamine receptor modulation. The benzyl group’s lipophilicity may enhance the target compound’s brain penetration compared to ’s fluorophenyl analogue .
  • Metabolic Stability : RTB70’s trifluoromethylpyridinyl group likely improves resistance to oxidative metabolism, a feature absent in the target compound .
  • Crystal Packing : Analogues like 5-chloro-2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole () show intermolecular interactions (C–H···N) that influence solubility; similar effects may govern the target compound’s bioavailability .

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